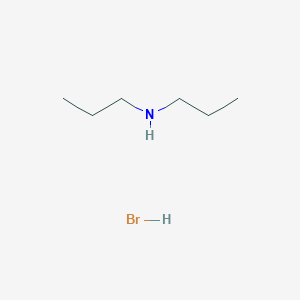

Dipropylamine hydrobromide

Description

Properties

IUPAC Name |

N-propylpropan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJRCNLPISUZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7334-96-5 | |

| Record name | Dipropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylamine hydrobromide can be synthesized through the reaction of dipropylamine with hydrobromic acid. The reaction typically involves the following steps:

Preparation of Dipropylamine: Dipropylamine can be synthesized by the catalytic hydrogenation of acrylonitrile using a copper-nickel catalyst at temperatures ranging from 40 to 250°C and pressures up to 4.9 MPa.

Formation of Dipropylamine Hydrobromide: Dipropylamine is then reacted with hydrobromic acid to form dipropylamine hydrobromide. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of dipropylamine hydrobromide involves large-scale synthesis of dipropylamine followed by its reaction with hydrobromic acid. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Dipropylamine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: While dipropylamine itself can undergo oxidation and reduction reactions, the hydrobromide salt is more stable and less reactive in these types of reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, but these reactions are less common for the hydrobromide salt.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.

Oxidation and Reduction: These reactions typically yield oxidized or reduced forms of dipropylamine, but are less relevant for the hydrobromide salt.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant and Anxiolytic Uses

Dipropylamine hydrobromide has been investigated for its potential role as an antidepressant and anxiolytic agent. The compound may act on neurotransmitter systems, particularly involving the modulation of serotonin and norepinephrine levels in the brain. Research indicates that compounds with similar structures exhibit significant antidepressant activity, suggesting potential for dipropylamine derivatives in therapeutic formulations .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a key intermediate in the synthesis of various APIs. Its ability to undergo nucleophilic substitution reactions makes it valuable in the production of complex organic molecules used in drug development . For instance, dipropylamine derivatives have been utilized in synthesizing new classes of analgesics and anti-inflammatory drugs.

Chemical Research Applications

2.1 Organic Synthesis

Dipropylamine hydrobromide is employed in organic synthesis as a reagent for the formation of nitrogen-containing compounds. It can facilitate the synthesis of nitrosamines, which are important in various chemical reactions, including alkylation processes . The reactivity of dipropylamine allows it to be used in creating diverse organic compounds through electrophilic substitution reactions.

2.2 Solvent Applications

The compound is also utilized as a solvent in chemical reactions due to its ability to solvate a wide range of organic compounds. Its properties as a nitrogen-containing switchable solvent enable it to be used in the separation and purification of hydrocarbons, enhancing reaction efficiency and selectivity .

Industrial Applications

3.1 Agrochemical Production

In the agrochemical sector, dipropylamine hydrobromide is used as an intermediate in the synthesis of herbicides and pesticides. Its role in modifying biological activity makes it crucial for developing effective agricultural chemicals that enhance crop yield while minimizing environmental impact .

3.2 Polymer Chemistry

The compound finds applications in polymer chemistry, particularly in the synthesis of polymeric materials with specific functional properties. Dipropylamine derivatives can be incorporated into polymer matrices to impart desired characteristics such as enhanced thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of dipropylamine hydrobromide involves its interaction with various molecular targets:

Molecular Targets: It primarily interacts with nucleophiles and electrophiles in chemical reactions.

Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and amine metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamine Hydrobromides

Dipropylamine Hydrobromide vs. Diethylamine Hydrobromide

Key Differences :

- Branching Effects : Dipropylamine (linear propyl chains) vs. diethylamine (shorter ethyl chains) affects solubility and volatility. Longer alkyl chains in dipropylamine reduce aqueous solubility compared to diethylamine .

- Thermodynamic Behavior : Dipropylamine + water mixtures show deviations in vapor-liquid equilibrium (VLE) at low temperatures due to data variability, whereas diethylamine + alcohol systems are better characterized .

Dipropylamine Hydrobromide vs. Diisopropylamine Hydrobromide

Key Differences :

Pharmacologically Active Hydrobromides

Dipropylamine Hydrobromide vs. SKF-82958 Hydrobromide

Key Differences :

Research Findings and Data Gaps

- Thermodynamic Modeling : Dipropylamine’s VLE in water is less accurate at low temperatures, complicating industrial process design .

Biological Activity

Dipropylamine hydrobromide, a quaternary ammonium salt derived from dipropylamine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Dipropylamine hydrobromide is a colorless to pale yellow crystalline solid with a strong ammoniacal odor. It is primarily synthesized through the reaction of dipropylamine with hydrobromic acid. This compound is soluble in water and exhibits basic properties, which can be attributed to the presence of the amine group.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of dipropylamine derivatives. For instance, compounds synthesized from dipropylamine have shown promising results against various cancer cell lines. Research indicates that certain dipropylamine derivatives exhibit significant antiproliferative activity against prostate adenocarcinoma (PC-3) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 11c | MCF-7 | 15.51 |

| 11d | DU-145 | 15.86 |

| 14c | PC-3 | 35.72 |

These findings suggest that dipropylamine derivatives may stabilize double-stranded DNA and inhibit topoisomerase I activity, contributing to their anticancer effects .

Neuroprotective Effects

Dipropylamine has also been investigated for its neuroprotective properties. A study demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of survival pathways in neuronal cells .

Antimicrobial Activity

The antimicrobial properties of dipropylamine derivatives have been documented, particularly in relation to their effectiveness against bacterial strains. A series of Mannich bases derived from dipropylamine exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable effectiveness to standard antibiotics .

Case Studies

- Antiproliferative Activity : In a study examining the effects of various dipropylamine-derived compounds on cancer cell lines, researchers found that specific structural modifications significantly enhanced their cytotoxicity. The study utilized thermal melting studies to assess DNA binding properties, revealing that certain compounds could stabilize DNA structures, thus inhibiting cancer cell proliferation .

- Neuroprotection : Another investigation focused on the neuroprotective effects of dipropylamine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death by modulating apoptotic pathways and decreasing oxidative stress markers .

- Antimicrobial Efficacy : A comprehensive evaluation of Mannich bases derived from dipropylamine showed promising results against various microbial pathogens. The study reported that some derivatives had notable inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dipropylamine hydrobromide in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation exposure . Use non-sparking tools and grounded containers during transfers to mitigate flammability risks . Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation . Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, with emergency showers and eyewash stations accessible .

Q. How can researchers determine the purity and structural integrity of dipropylamine hydrobromide?

- Methodological Answer : Use differential scanning calorimetry (DSC) to analyze decomposition points (~268°C) and confirm thermal stability . Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify molecular structure, particularly the propyl chains and hydrobromide counterion. High-performance liquid chromatography (HPLC) with UV detection at 210 nm can assess purity (>98%) by comparing retention times against certified standards .

Q. What analytical techniques are suitable for characterizing dipropylamine hydrobromide in solution-phase reactions?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) to monitor volatile by-products (e.g., propionaldehyde) during reactions . For non-volatile intermediates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitivity for trace analysis. Ion-selective electrodes can quantify bromide ions to track hydrobromide dissociation kinetics .

Advanced Research Questions

Q. How does dipropylamine hydrobromide influence reaction kinetics in palladium-catalyzed amination of olefins?

- Methodological Answer : Design kinetic experiments using a zero-order rate law framework, as dipropylamine’s strong coordination with palladium suppresses π-allyl complex formation, decoupling amine concentration from rate-determining steps . Perform competitive kinetic isotopic effect (KIE) studies (e.g., kH/kD = 4.6) to confirm allylic C–H cleavage as the rate-limiting step. Monitor palladium catalyst stability via X-ray absorption spectroscopy (XAS) to assess ligand displacement effects .

Q. What strategies resolve yield discrepancies in the electrochemical synthesis of tripropylammonium derivatives from dipropylamine hydrobromide?

- Methodological Answer : Optimize electrolysis conditions (e.g., dry vs. wet environments) to mitigate incomplete amine recovery (70% under dry conditions ). Use cyclic voltammetry to identify overpotential thresholds for propionaldehyde formation, a key by-product. Implement in situ FTIR to track intermediate species and adjust voltage/pH dynamically .

Q. How can researchers address data contradictions in dipropylamine hydrobromide’s intermolecular hydrogen bonding effects?

- Methodological Answer : Conduct comparative melting point analyses with structurally similar amines (e.g., hexylamine vs. triethylamine) to isolate hydrogen bonding contributions . Use density functional theory (DFT) simulations to model dipole-dipole interactions and compare with experimental enthalpy data from isothermal titration calorimetry (ITC) .

Q. What methodologies validate dipropylamine hydrobromide’s role in suppressing unwanted side reactions during nucleophilic substitutions?

- Methodological Answer : Employ stopped-flow NMR to capture transient intermediates (e.g., carbocations) stabilized by hydrobromide’s Br⁻ counterion. Design competition experiments with alternative amines (e.g., diethylamine) to quantify steric and electronic effects on reaction selectivity .

Data Contradiction and Optimization

Q. Why do experimental yields of propionaldehyde during dipropylamine hydrobromide electrolysis deviate from theoretical predictions?

- Methodological Answer : Theoretical models (e.g., eq. 8 in ) may underestimate aldehyde volatility losses. Use cold traps or cryogenic distillation to recover propionaldehyde and reconcile mass balances. Re-evaluate Faradaic efficiency via coulometric analysis to identify charge-transfer inefficiencies .

Q. How can researchers mitigate batch-to-batch variability in dipropylamine hydrobromide’s catalytic performance?

- Methodological Answer : Pre-treat the compound with molecular sieves to standardize moisture content (<50 ppm). Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) and identify critical quality attributes (CQAs) using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.